[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Characterization
Compounds with complex structures similar to the query compound often involve sophisticated synthetic routes and characterization techniques. For instance, studies on the synthesis of fluorescent derivatives and other heterocyclic compounds with potential biological activities illustrate the chemical ingenuity required to create such molecules. These synthetic efforts are crucial for developing novel probes for biological research or potential therapeutic agents (Crovetto et al., 2008).
Biological Evaluation
The biological evaluation of novel compounds often involves assessing their potential anticancer, antimicrobial, and other therapeutic activities. For example, studies have explored the anticancer and antimicrobial potentials of novel 1,3-oxazole clubbed pyridyl-pyrazolines and derivatives of griseofulvin from mangrove endophytic fungi, highlighting the diverse biological applications of newly synthesized compounds (Katariya et al., 2021).
Molecular Docking and Computational Analysis
Molecular docking and computational analysis play a significant role in understanding the interactions between synthesized compounds and biological targets. Such studies can provide insights into the potential efficacy and mechanism of action of compounds, guiding further experimental and clinical research. This approach is evident in the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, where computational tools were utilized to predict the interactions with biological targets and potentially guide the design of more effective compounds (Katariya et al., 2021).
Mechanism of Action
Target of Action
Given its structure as a purine deoxynucleoside dna adduct , it’s plausible that it interacts with DNA or associated enzymes.
Mode of Action
As a purine deoxynucleoside DNA adduct , it may incorporate into DNA during replication, potentially causing mutations or other alterations in genetic information.
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate , which suggests it may have good bioavailability.
Properties
IUPAC Name |
[5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOAHTMBUMXVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550699 |
Source
|
Record name | 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91713-46-1 |
Source
|
Record name | 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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